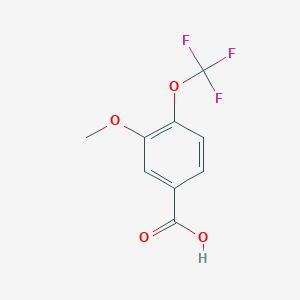

3-Methoxy-4-(trifluoromethoxy)benzoic acid

Description

Contextualizing Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in the field of organic synthesis. uni.lu As one of the simplest aromatic carboxylic acids, the benzoic acid framework is a versatile precursor for a vast array of more complex molecules. sigmaaldrich.com The carboxyl group can undergo a wide range of transformations, including esterification, amidation, and reduction to alcohols or aldehydes. chemicalbook.com Furthermore, the aromatic ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties. chemicalbook.com These derivatives are not merely synthetic curiosities; they are integral components in the production of pharmaceuticals, dyes, polymers, and agrochemicals. ossila.com The ability to modify both the carboxylic acid moiety and the aromatic ring provides chemists with a powerful tool for molecular design and the construction of novel chemical entities. uni.lu

Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing fields from pharmaceuticals to materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—confer remarkable characteristics upon the molecules that contain it. ossila.com These can include enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. This prevalence underscores the transformative impact that fluorination has had on the development of bioactive compounds and advanced materials.

Role of the Benzoic Acid Moiety as a Scaffold

A molecular scaffold is a core structure upon which other chemical groups can be built. The benzoic acid moiety is an exemplary scaffold in medicinal chemistry and drug discovery. uni.lu Its rigid aromatic ring provides a well-defined platform for the spatial orientation of various functional groups. This structural predictability is crucial for designing molecules that can fit precisely into the binding sites of proteins and other biological targets. The carboxylic acid group itself can act as a key interaction point, often forming hydrogen bonds or salt bridges with receptors. The utility of the benzoic acid scaffold is demonstrated in its presence within numerous approved drugs and its frequent use as a starting point for the synthesis of new therapeutic agents. acs.org

Overview of Research Trajectories for Novel Aromatic Carboxylic Acids

The field of aromatic carboxylic acid research is continuously advancing, driven by the pursuit of new functionalities and applications. chemicalbook.com A significant trend is the development of novel catalysts and reaction conditions to improve the efficiency and selectivity of their synthesis and modification. chemicalbook.com There is also a growing emphasis on sustainability, with research focusing on the use of renewable feedstocks and greener reaction pathways. chemicalbook.com In terms of applications, scientists are exploring the use of aromatic carboxylic acids in new domains such as advanced materials and biotechnology. chemicalbook.com For instance, they are being investigated as linkers in the construction of metal-organic frameworks (MOFs), which have potential uses in gas storage, catalysis, and separation technologies. The synthesis of novel aromatic carboxylic acids with unique substitution patterns, like that of 3-Methoxy-4-(trifluoromethoxy)benzoic acid, is central to these exploratory efforts.

Scope and Objectives of Academic Inquiry into the Compound

While specific, in-depth research on 3-Methoxy-4-(trifluoromethoxy)benzoic acid is not extensively documented in publicly available literature, academic inquiry into this compound would likely be driven by the unique combination of its functional groups. The primary objectives of such research would be to:

Synthesize and Characterize: Develop efficient and scalable synthetic routes to the compound and fully characterize its physical and chemical properties.

Explore as a Building Block: Utilize the compound as a precursor in the synthesis of more complex molecules, such as potential pharmaceutical agents or functional materials. Its structure suggests it could be a valuable intermediate for creating novel compounds where the interplay of its electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups can be exploited to fine-tune molecular properties.

Biological Screening: Evaluate the compound and its derivatives for biological activity, guided by the known bioactivity of other fluorinated and methoxy-substituted benzoic acids.

The following data tables provide known information for 3-Methoxy-4-(trifluoromethoxy)benzoic acid and a structurally related compound.

Table 1: Physicochemical Properties of 3-Methoxy-4-(trifluoromethoxy)benzoic acid

| Property | Value |

|---|---|

| CAS Number | 1261652-99-6 sigmaaldrich.com |

| Molecular Formula | C9H7F3O4 sigmaaldrich.com |

| IUPAC Name | 3-methoxy-4-(trifluoromethoxy)benzoic acid sigmaaldrich.com |

| InChI Key | LJENFHIMQVDYNJ-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 98% sigmaaldrich.com |

Table 2: Properties of the Isomer 3-(Trifluoromethoxy)benzoic acid

| Property | Value |

|---|---|

| CAS Number | 1014-81-9 sigmaaldrich.com |

| Molecular Formula | CF3OC6H4CO2H sigmaaldrich.com |

| Molecular Weight | 206.12 sigmaaldrich.com |

| Melting Point | 89-92 °C sigmaaldrich.com |

| Assay | 97% sigmaaldrich.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Methoxy-4-(trifluoromethoxy)benzoic acid |

| Benzoic acid |

| 3-(Trifluoromethoxy)benzoic acid |

| 3-Fluoro-4-methoxybenzoic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-7-4-5(8(13)14)2-3-6(7)16-9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJENFHIMQVDYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for 3 Methoxy 4 Trifluoromethoxy Benzoic Acid

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 3-methoxy-4-(trifluoromethoxy)benzoic acid reveals several possible disconnections. The most logical and common strategies hinge on disconnecting the substituents from the aromatic core.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Late-stage trifluoromethoxylation. This approach involves disconnecting the C-O bond of the trifluoromethoxy group. This leads back to a readily available and highly functionalized precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid). wikipedia.orgmdpi.com This strategy is attractive because vanillic acid is an inexpensive commodity chemical derived from natural sources. wikipedia.org The key challenge in the forward synthesis is the selective O-trifluoromethylation of the phenolic hydroxyl group without affecting the other functionalities.

Pathway B: Oxidation of a toluene (B28343) precursor. This pathway involves disconnecting the carboxylic acid group via an oxidation transform. This leads to 1-methoxy-2-(trifluoromethoxy)-4-methylbenzene . This precursor would then need to be synthesized, likely by installing the trifluoromethoxy group onto 4-methylguaiacol. The final step would be the oxidation of the methyl group to a carboxylic acid, for instance, using potassium permanganate (B83412) (KMnO₄). youtube.com

Between these, Pathway A is often preferred in a laboratory setting due to the commercial availability and low cost of the advanced precursor, vanillic acid. mdpi.com

Classical Synthetic Approaches and Their Strategic Considerations

Classical synthetic routes typically rely on multi-step sequences involving functional group interconversions and the use of well-established, often stoichiometric, reagents.

The choice of starting material is critical for an efficient synthesis. As identified in the retrosynthetic analysis, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is an ideal starting point. wikipedia.orgmdpi.com Its substitution pattern already matches the target molecule, except for the key trifluoromethoxy group.

Before performing reactions on the aromatic ring, it is often necessary to protect or derivatize the existing functional groups to prevent unwanted side reactions. A common initial step is the esterification of the carboxylic acid. For example, reacting vanillic acid with methanol (B129727) in the presence of an acid catalyst like thionyl chloride yields methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). mdpi.comnist.gov This transformation protects the carboxylic acid from acting as a nucleophile or a directing group in subsequent steps and increases the solubility of the compound in organic solvents.

Following initial derivatization, classical syntheses proceed through a sequence of reactions to build the final molecule. Each step typically requires purification and isolation of the intermediate product. An illustrative classical sequence starting from methyl vanillate (B8668496) might involve the following transformations:

Protection/Alkylation of the Hydroxyl Group: Before the development of direct trifluoromethoxylation, the hydroxyl group would often be used as a handle for further functionalization. For instance, in the synthesis of related complex molecules, this hydroxyl group is alkylated. A reaction with 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate yields methyl 4-(3-chloropropoxy)-3-methoxybenzoate . mdpi.com

Ring Functionalization (e.g., Nitration): Subsequent electrophilic aromatic substitution can be performed. Nitration of the aromatic ring with nitric acid would typically be directed by the activating methoxy (B1213986) and alkoxy groups to the position ortho to the methoxy group. mdpi.com

Functional Group Manipulation: The newly introduced group (e.g., a nitro group) can then be transformed. For example, reduction of a nitro group to an amine is a common step, often achieved using reagents like iron powder in the presence of ammonium (B1175870) chloride. mdpi.com

While these specific steps are part of a synthesis for a different final product, they exemplify the classical step-by-step logic of protection, functionalization, and manipulation, with isolation of key intermediates at each stage. The conversion of the protected hydroxyl group to the target trifluoromethoxy group would represent the final key transformation.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods, aligning with the principles of green chemistry. researchgate.netrsc.org This includes favoring catalytic methods over stoichiometric ones, reducing the number of synthetic steps (e.g., by avoiding protection/deprotection), and using safer reagents. mdpi.com

The direct functionalization of C-H bonds is a powerful strategy that can significantly shorten synthetic routes. Recent advances have led to catalytic methods for direct trifluoromethoxylation of arenes.

Photocatalytic C-H Trifluoromethoxylation: Ngai and coworkers have developed a protocol for the direct intermolecular C-H trifluoromethoxylation of arenes and heteroarenes. nih.gov This method uses a novel, easy-to-handle trifluoromethoxylating reagent and a redox-active catalyst that operates at room temperature under visible light irradiation. nih.govresearchgate.net This approach is highly appealing as it avoids the need for pre-functionalization of the aromatic ring (e.g., installation of a hydroxyl group).

TEMPO-Catalyzed Radical Trifluoromethoxylation: Another innovative method employs bis(trifluoromethyl)peroxide (BTMP) as a source of the trifluoromethoxy radical (•OCF₃). fu-berlin.de The reaction can be catalyzed by TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), which acts as a catalytic electron shuttle, enabling the trifluoromethoxylation of unactivated aromatics under mild conditions. fu-berlin.de

These catalytic C-H functionalization methods represent a significant leap forward, offering potentially more sustainable and efficient routes to trifluoromethoxylated compounds.

The introduction of the OCF₃ group is challenging. The evolution of methods to achieve this transformation highlights the progress in synthetic chemistry.

Harsh, Early Methods: Initial methods for creating aryl trifluoromethyl ethers were often harsh. One approach involved treating aryl fluoroformates (derived from phenols) with highly toxic and corrosive reagents like sulfur tetrafluoride (SF₄) at high temperatures (e.g., 160 °C). mdpi.comnih.gov Another route used oxidative desulfurization-fluorination of xanthates with excess hydrogen fluoride-pyridine, another hazardous reagent system. nih.gov

Electrophilic and Nucleophilic Reagents: The development of dedicated trifluoromethoxylating agents offered milder alternatives. Electrophilic reagents, such as Togni's hypervalent iodine reagents, were developed for the direct O-trifluoromethylation of phenols. However, these often suffered from poor yields and competing trifluoromethylation at the aromatic carbon centers. nih.gov A significant advance was the silver-mediated oxidative trifluoromethylation of unprotected phenols using a nucleophilic CF₃ source like trimethylsilane (B1584522) (TMSCF₃) and an oxidant like Selectfluor®. While effective, this method's practicality is limited by the need for a large excess of expensive silver salts and reagents. nih.gov

Modern, Milder Protocols: More recent strategies focus on practicality and milder conditions. A two-step protocol involving the O-carboxydifluoromethylation of a phenol (B47542) followed by a decarboxylative fluorination provides access to aryl trifluoromethyl ethers using more accessible and inexpensive reagents. acs.org The most advanced methods involve the development of novel reagents that generate the OCF₃ radical under photocatalytic conditions, enabling direct and selective functionalization under exceptionally mild conditions. nih.govresearchgate.net

The table below summarizes the evolution of O-trifluoromethylation methods for phenols.

| Method Category | Key Reagents | Conditions | Advantages | Disadvantages |

| Deoxyfluorination | Phenol -> Fluoroformate, then SF₄/HF | High Temp (~160°C) | Access to OCF₃ group | Harsh, toxic reagents (SF₄) |

| Oxidative Fluorination | Phenol -> Xanthate, then HF-Pyridine, DBH/NBS | N/A | Alternative route | Toxic reagents (HF-Pyridine) |

| Silver-Mediated | Phenol, TMSCF₃, Ag(I) salt, Oxidant (e.g., Selectfluor®) | Mild | Direct, from unprotected phenols | Requires large excess of expensive reagents |

| Decarboxylative Fluorination | Phenol -> Aryloxydifluoroacetic acid, then Selectfluor II, Ag(I) catalyst | Mild | Uses inexpensive starting materials | Two-step process |

| Photocatalytic | Arene, Novel N-OCF₃ reagent, Photocatalyst | Room Temp, Visible Light | Direct C-H functionalization, very mild | Requires specialized reagents |

Directed Ortho-Metallation and Related Synthetic Pathways

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.com This method leverages a directing metalation group (DMG) on the aromatic ring, which coordinates to a strong base, typically an organolithium reagent, and facilitates deprotonation at the adjacent ortho-position. uwindsor.cawikipedia.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles. organic-chemistry.org

For the synthesis of 3-Methoxy-4-(trifluoromethoxy)benzoic acid, the logical precursor is 2-methoxy-1-(trifluoromethoxy)benzene. In this molecule, both the methoxy (-OCH₃) and the trifluoromethoxy (-OCF₃) groups can act as DMGs. The methoxy group is generally considered a stronger DMG than the trifluoromethoxy group. organic-chemistry.org The DoM mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) to the Lewis basic heteroatom of the DMG. wikipedia.org This proximity directs the deprotonation to the nearest C-H bond.

The reaction proceeds as follows:

Formation of the Aryllithium Intermediate: 2-methoxy-1-(trifluoromethoxy)benzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) at low temperatures (e.g., -78 °C). The methoxy group directs the lithiation to the ortho position (C3), which is sterically accessible and electronically activated.

The directing abilities of various functional groups in DoM reactions are well-documented. The general hierarchy helps predict the outcome when multiple potential directing groups are present.

| Directing Metalation Group (DMG) | Relative Directing Strength |

| -CONR₂ (Amide) | Strong |

| -OCONR₂ (Carbamate) | Strong |

| -SO₂NR₂ (Sulfonamide) | Strong |

| -OCH₃ (Methoxy) | Moderate |

| -OCF₃ (Trifluoromethoxy) | Moderate |

| -F (Fluoro) | Moderate |

| -NR₂ (Amine) | Moderate |

This table presents a generalized hierarchy of directing group strength in Directed ortho-Metallation reactions, compiled from established chemical principles. organic-chemistry.org

Carboxylation Methodologies for Aromatic Substrates

Once the aryllithium intermediate, 3-lithio-2-methoxy-1-(trifluoromethoxy)benzene, is formed, it serves as a potent nucleophile. The subsequent step is carboxylation, which introduces the carboxylic acid group onto the aromatic ring at the lithiated position.

This transformation is typically achieved by reacting the aryllithium species with an electrophilic source of carbon dioxide. Solid carbon dioxide (dry ice) is a common, inexpensive, and efficient reagent for this purpose.

The process involves:

Quenching with Carbon Dioxide: The cold solution of the aryllithium intermediate is added to a slurry of crushed dry ice or a stream of CO₂ gas is bubbled through the solution. The nucleophilic carbon of the aryllithium attacks the electrophilic carbon of CO₂.

Acidic Workup: The resulting lithium carboxylate salt is then protonated during an aqueous acidic workup (e.g., with dilute HCl) to yield the final product, 3-Methoxy-4-(trifluoromethoxy)benzoic acid.

This two-step sequence, combining directed ortho-metallation with carboxylation, provides a direct and highly regioselective route to the target molecule.

Optimization of Reaction Conditions, Yields, and Selectivity

The success of the synthesis, particularly in terms of yield and selectivity, is highly dependent on the careful control of reaction parameters. Key factors that require optimization in the DoM-carboxylation sequence are the choice of base, solvent, temperature, and reaction time.

| Parameter | Condition/Reagent | Rationale and Impact on Yield/Selectivity |

| Base | n-BuLi, s-BuLi, t-BuLi, LDA | n-BuLi is commonly used for anisole (B1667542) derivatives. More reactive bases like s-BuLi or t-BuLi may be required for less activated substrates but can lead to side reactions. The choice of base impacts the rate and efficiency of deprotonation. uwindsor.ca |

| Solvent | THF, Diethyl Ether (Et₂O) | Ethereal solvents like THF are preferred as they are polar aprotic and can solvate the lithium cation, breaking up organolithium aggregates and increasing reactivity. uwindsor.ca |

| Temperature | -78 °C to 0 °C | Low temperatures (typically -78 °C) are crucial to prevent side reactions, such as the degradation of the organolithium reagent or reaction with the solvent, and to ensure high regioselectivity. chem-station.com |

| Reaction Time | 0.5 to 4 hours | Sufficient time must be allowed for the complete formation of the aryllithium intermediate before the addition of the electrophile (CO₂). |

| Electrophile | Solid CO₂ (Dry Ice) | An excess of freshly crushed, high-purity dry ice is used to ensure complete carboxylation and maximize the yield of the desired carboxylic acid. |

This table outlines the key reaction conditions and their influence on the synthesis of 3-Methoxy-4-(trifluoromethoxy)benzoic acid via the DoM pathway, based on general principles of organolithium chemistry. chem-station.comuwindsor.ca

Purification and Isolation Techniques in Preparative Synthesis

After the reaction is complete, a multi-step purification and isolation procedure is necessary to obtain 3-Methoxy-4-(trifluoromethoxy)benzoic acid in high purity. The acidic nature of the target compound is central to the purification strategy.

Acid-Base Extraction: The crude reaction mixture is first treated with a base (e.g., aqueous sodium hydroxide) to deprotonate the carboxylic acid, forming the water-soluble sodium salt. This allows for the separation from neutral organic impurities (like unreacted starting material or byproducts) by washing with an organic solvent (e.g., diethyl ether or ethyl acetate).

Acidification and Precipitation: The aqueous layer containing the sodium carboxylate is then acidified with a strong acid, such as hydrochloric acid (HCl), to a low pH. This re-protonates the carboxylate, causing the desired 3-Methoxy-4-(trifluoromethoxy)benzoic acid, which is typically a solid with low water solubility, to precipitate out of the solution.

Filtration: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining inorganic salts.

Recrystallization: For further purification, the crude solid is recrystallized from a suitable solvent or solvent mixture. The choice of solvent depends on the solubility profile of the acid. A patent for a similar compound, 3,4,5-trimethoxybenzoic acid, utilizes methylene (B1212753) chloride for crystallization. google.com Alternatively, recrystallization from an aqueous solution or a mixture of an organic solvent and water can be effective. prepchem.com The solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

The final product is then dried under vacuum to remove any residual solvent, yielding pure 3-Methoxy-4-(trifluoromethoxy)benzoic acid.

Chemical Reactivity and Transformation Studies of 3 Methoxy 4 Trifluoromethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling a variety of derivatizations through reactions such as esterification, amidation, reduction, and decarboxylation.

The conversion of 3-Methoxy-4-(trifluoromethoxy)benzoic acid to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. For instance, reacting the acid with methanol (B129727) under acidic conditions yields the methyl ester. google.com This reaction is equilibrium-driven, and the removal of water is typically required to drive it to completion.

Alternatively, to avoid the use of strong acids or for more sensitive substrates, the carboxylic acid can be activated first. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to the more reactive acyl chloride, which readily reacts with alcohols to form esters. In a related synthesis, a similar benzoic acid derivative, 3-methoxy-4-hydroxybenzoic acid, is esterified using thionyl chloride in methanol. google.com

Table 1: Representative Conditions for Esterification

| Method | Reagents | Solvent | Conditions | Product Example |

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Excess Alcohol | Reflux | Methyl 3-methoxy-4-(trifluoromethoxy)benzoate |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ then Alcohol | DCM or Toluene (B28343) | 0 °C to RT | Corresponding Ester |

| Alkylation of Carboxylate | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | DMF or Acetone | Heat | Corresponding Ester |

Amide derivatives of 3-Methoxy-4-(trifluoromethoxy)benzoic acid are synthesized by coupling the carboxylic acid with a primary or secondary amine. Direct reaction between the acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must be activated.

Common methods involve the use of peptide coupling reagents. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, facilitate amide bond formation under mild conditions. libretexts.org A general route for synthesizing amides from a carboxylic acid involves its reaction with substituted anilines in the presence of a coupling agent like HATU. libretexts.org

Another strategy is the conversion of the benzoic acid to its acyl chloride, which then reacts exothermically with the desired amine to furnish the amide. A patent describes the reaction of 3-nitro-4-halobenzoic acid with aniline (B41778) to form the corresponding benzanilide, a process that could be adapted for 3-Methoxy-4-(trifluoromethoxy)benzoic acid. google.comyoutube.com

Table 2: Common Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent | Typical Conditions |

| EDC·HCl | HOBt or OxymaPure | DIPEA or Et₃N | DMF or DCM | Room Temperature |

| HATU | None needed | DIPEA or Collidine | DMF or CH₃CN | Room Temperature |

| (COCl)₂ (to form acyl chloride) | Catalytic DMF | None (Pyridine often used with amine) | DCM | 0 °C to Room Temperature |

| CDI (Carbonyldiimidazole) | None needed | None needed | THF or CH₃CN | Room Temperature to Reflux |

The carboxylic acid functionality of 3-Methoxy-4-(trifluoromethoxy)benzoic acid can be reduced to a primary alcohol, 3-Methoxy-4-(trifluoromethoxy)benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are highly effective for this transformation. Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent that readily reduces carboxylic acids.

Milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically unreactive towards carboxylic acids but can be effective in the presence of additives. A method for the direct reduction of benzoic acids to alcohols using a sodium borohydride–bromine (NaBH₄–Br₂) system in refluxing THF has been reported with good yields. fujifilm.com The existence of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol as a commercially available compound suggests that this reduction is a feasible synthetic transformation. synquestlabs.com

The partial reduction of the carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting acid. This typically requires specialized reagents or a two-step process, such as reduction to the alcohol followed by a selective oxidation.

The decarboxylation of aromatic carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction that requires high temperatures or specific catalytic systems. The stability of the C(sp²)-C(sp³) bond makes this process energetically unfavorable compared to the decarboxylation of aliphatic acids. libretexts.org

For substituted benzoic acids, the reaction rate is influenced by the electronic nature of the substituents. Electron-donating groups, particularly at the ortho or para positions, can stabilize the transition state of certain decarboxylation mechanisms. However, studies on 4-methoxybenzoic acid indicate that the electron-donating methoxy (B1213986) group can slow the rate of radical decarboxylation by strengthening the Ar-COO• bond through conjugation. libretexts.org The presence of the strongly electron-withdrawing trifluoromethoxy group at the 4-position, along with the deactivating nature of the carboxyl group itself, would likely make the thermal decarboxylation of 3-Methoxy-4-(trifluoromethoxy)benzoic acid a very low-yield process under standard conditions.

Mechanistic studies on related compounds suggest that the reaction often proceeds via the carboxylate anion. masterorganicchemistry.com Catalytic methods, such as those employing copper salts, can facilitate decarboxylation under milder conditions by enabling alternative reaction pathways, for example, through the formation of an aryl radical intermediate. libretexts.orgorganicchemistrytutor.com

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The regiochemical outcome of electrophilic aromatic substitution on the 3-Methoxy-4-(trifluoromethoxy)benzoic acid ring is determined by the combined directing effects of the three existing substituents.

While specific experimental studies on the halogenation of 3-Methoxy-4-(trifluoromethoxy)benzoic acid are not prominent in the surveyed literature, the outcome can be predicted by analyzing the directing effects of the substituents. fujifilm.com

-OCH₃ (Methoxy) Group: This is a strongly activating group due to its ability to donate electron density to the ring via a resonance effect (+R). It directs incoming electrophiles to the ortho and para positions (C2 and C5).

-OCF₃ (Trifluoromethoxy) Group: This is a strongly deactivating group. The high electronegativity of the fluorine atoms creates a powerful inductive electron-withdrawing effect (-I), which also deactivates the oxygen's ability to participate in resonance. It is considered a meta-directing group.

-COOH (Carboxylic Acid) Group: This is a deactivating group through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta position (C5).

Table 3: Analysis of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Reactivity | Directing Influence |

| -OCH₃ | 3 | +R >> -I | Activating | ortho, para (to C2, C5) |

| -OCF₃ | 4 | Strong -I | Deactivating | meta (to C2, C6) |

| -COOH | 1 | -I, -R | Deactivating | meta (to C5) |

Considering these influences:

Position C2: Activated (ortho to -OCH₃) and deactivated (meta to -OCF₃).

Position C5: Activated (para to -OCH₃) but deactivated (meta to -COOH and ortho to -OCF₃).

Position C6: Deactivated (ortho to -COOH and meta to -OCF₃).

The conflict between the activating -OCH₃ and the deactivating groups makes a definitive prediction challenging without experimental data. However, the activating group typically controls the regioselectivity. The C2 position is strongly activated by the adjacent methoxy group. The C5 position is also activated by the methoxy group but is flanked by two deactivating groups. Therefore, halogenation would most likely yield a mixture of products, with substitution at the C2 position being a significant possibility.

Nitration and Sulfonation Studies

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, on the 3-Methoxy-4-(trifluoromethoxy)benzoic acid ring are directed by the combined electronic effects of the existing substituents. The methoxy group is an activating, ortho-, para-director, while the carboxylic acid and the trifluoromethoxy group are deactivating. organicchemistrytutor.comyoutube.com The trifluoromethoxy group, despite having lone pairs on the oxygen, is a deactivating group due to the strong inductive electron-withdrawing effect of the fluorine atoms, but it still directs incoming electrophiles to the ortho and para positions. nih.govbeilstein-journals.org The carboxylic acid group is a meta-director. askfilo.com

In this specific arrangement, the activating effect of the methoxy group is the most dominant, directing incoming electrophiles to its ortho and para positions. The para position is already substituted by the trifluoromethoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group, which are C2 and C6.

Table 3.2.2-1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -OCH₃ | 3 | Activating | Ortho, Para |

| -OCF₃ | 4 | Deactivating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

Friedel-Crafts Acylation/Alkylation Reaction Potential

Friedel-Crafts reactions, which involve the introduction of alkyl or acyl groups to an aromatic ring, are classic examples of electrophilic aromatic substitution. masterorganicchemistry.com However, these reactions have significant limitations, most notably their failure on aromatic rings that are substituted with strongly electron-withdrawing (deactivating) groups. askfilo.commasterorganicchemistry.comlibretexts.orglibretexts.org

The aromatic ring of 3-Methoxy-4-(trifluoromethoxy)benzoic acid is substituted with two powerful deactivating groups: the carboxylic acid (-COOH) and the trifluoromethoxy (-OCF₃) group. askfilo.com The trifluoromethyl group (-CF₃) is known to make aromatic rings too electron-poor to undergo Friedel-Crafts reactions, and the trifluoromethoxy group exhibits a similar strong electron-withdrawing nature. masterorganicchemistry.comvaia.com Consequently, 3-Methoxy-4-(trifluoromethoxy)benzoic acid is not a suitable substrate for Friedel-Crafts alkylation or acylation under standard Lewis acid catalysis (e.g., AlCl₃). The catalyst would likely coordinate with the lone pairs on the oxygen atoms of the substituents rather than promoting the reaction. chemistrysteps.com

Nucleophilic Aromatic Substitution Pathways and Substituent Effects

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. mdpi.comyoutube.com

While 3-Methoxy-4-(trifluoromethoxy)benzoic acid does not possess a conventional leaving group like a halide, the strong electron-withdrawing nature of the trifluoromethoxy group significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. nih.govmdpi.com If a suitable leaving group, such as a halogen, were present on the ring, particularly at a position activated by the -OCF₃ and -COOH groups, an SNAr reaction could be feasible. For instance, the presence of a fluorine atom on a benzene (B151609) ring substituted with other electron-withdrawing groups, such as a nitro group, enables nucleophilic aromatic substitution. nih.gov Research on polyfluoroarenes demonstrates that fluorine atoms can be displaced by nucleophiles in SNAr reactions. mdpi.com

Transformations of the Methoxy Substituent

The methoxy group offers a site for chemical modification, primarily through cleavage to a phenol (B47542), which can then be further functionalized.

The cleavage of aryl methyl ethers to form the corresponding phenols is a common transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, capable of demethylating aryl methyl ethers under mild conditions, often at or below room temperature. vaia.comnih.govnih.govcore.ac.uk This method is compatible with a wide range of other functional groups. vaia.com

The reaction proceeds by the formation of a complex between the Lewis acidic BBr₃ and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.edu Subsequent hydrolysis of the resulting aryloxyboron intermediate yields the phenol. nih.gov It is predicted that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov

Table 3.4.1-1: Reagents for Aryl Methyl Ether Demethylation

| Reagent | Typical Conditions | Advantages |

| Boron Tribromide (BBr₃) | CH₂Cl₂, 0°C to room temp. | High efficiency, mild conditions, functional group tolerance. vaia.comnih.gov |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Harsher conditions, can cause side reactions. |

| Hydroiodic Acid (HI) | Aqueous solution, reflux | Strong acid, harsh conditions. libretexts.org |

Applying this to 3-Methoxy-4-(trifluoromethoxy)benzoic acid, treatment with BBr₃ would selectively cleave the methyl-oxygen bond of the methoxy group to afford 3-Hydroxy-4-(trifluoromethoxy)benzoic acid.

Once the methoxy group is converted to a hydroxyl group, the resulting phenol, 3-Hydroxy-4-(trifluoromethoxy)benzoic acid, can undergo various functional group interconversions typical of phenols. One such reaction is etherification. For example, the phenol can be deprotonated with a suitable base to form a phenoxide, which can then be reacted with an alkyl halide to form a new ether.

Another potential transformation is the conversion of the phenol to a triflate, which can then participate in cross-coupling reactions. The synthesis of difluoromethyl ethers from phenols has also been reported, suggesting another pathway for functionalization. nih.gov

Reactivity at the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and thermal stability. nih.gov It is generally resistant to attack by acids, bases, oxidizing agents, and reducing agents under conditions where many other functional groups would react. nih.gov This inertness is a primary reason for its increasing use in medicinal chemistry and agrochemicals, as it can enhance metabolic stability. libretexts.orgmdpi.com

The high stability of the -OCF₃ group is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which also influences the adjacent C-O bond. mdpi.com While the related trifluoromethyl (-CF₃) group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, the trifluoromethoxy group is significantly more resistant to such cleavage. rsc.org The cleavage of aryl ethers typically occurs at the alkyl-oxygen bond, and in the case of the -OCF₃ group, the CF₃-O bond is exceptionally strong. libretexts.org Therefore, under most synthetic conditions, the trifluoromethoxy group on 3-Methoxy-4-(trifluoromethoxy)benzoic acid would remain intact.

Stability and Chemical Resistance Studies Under Varying Conditions

Detailed experimental studies on the stability of 3-Methoxy-4-(trifluoromethoxy)benzoic acid under a wide range of conditions are not extensively documented in publicly available literature. However, the stability of the core functional groups can be inferred from studies on related compounds.

The trifluoromethoxy group (-OCF₃) is known to be one of the most stable fluorine-containing substituents. It demonstrates high stability towards heat and both acidic and basic conditions when attached to aromatic and heteroaromatic rings. mdpi.com This high stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. In contrast, the trifluoromethoxy group can become less stable and susceptible to nucleophilic displacement if the benzene ring is highly electron-deficient, for instance, in the presence of multiple nitro groups. mdpi.com

The methoxy group (-OCH₃) is generally stable but can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), or with strong Lewis acids. Demethylation of methoxy-substituted benzoic acids has been documented, for example, in the synthesis of syringic acid from 3,4,5-trimethoxybenzoic acid using concentrated sulfuric acid or alkali hydroxides in ethylene (B1197577) glycol at high temperatures.

The carboxylic acid group (-COOH) imparts acidic properties to the molecule. The acidity of substituted benzoic acids is influenced by the electronic effects of the other substituents on the ring. libretexts.orglibretexts.org Both the methoxy and the trifluoromethoxy groups have an electron-withdrawing inductive effect, which is expected to increase the acidity of the benzoic acid compared to unsubstituted benzoic acid. libretexts.org

| Condition | Expected Stability of 3-Methoxy-4-(trifluoromethoxy)benzoic acid | Relevant Functional Group(s) |

| Neutral Aqueous Solution | High | Entire Molecule |

| Acidic Conditions (dilute) | High | Entire Molecule |

| Acidic Conditions (strong, heated) | Potential for demethylation of the methoxy group. | Methoxy Group |

| Basic Conditions (dilute) | Formation of the corresponding carboxylate salt. | Carboxylic Acid |

| Basic Conditions (strong, heated) | Generally stable, but extreme conditions could potentially affect the molecule. | Trifluoromethoxy and Methoxy Groups |

| Oxidative Conditions | The aromatic ring and substituents are generally resistant to mild oxidation. | Aromatic Ring, Methoxy Group |

| Reductive Conditions | The carboxylic acid can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride. The aromatic ring is generally stable to reduction except under harsh conditions (e.g., catalytic hydrogenation at high pressure). | Carboxylic Acid, Aromatic Ring |

This table is based on general principles of organic chemistry and data from related compounds. Specific experimental data for 3-Methoxy-4-(trifluoromethoxy)benzoic acid is not widely available.

Potential for Selective Modification and Functionalization

The presence of multiple functional groups on 3-Methoxy-4-(trifluoromethoxy)benzoic acid offers several avenues for selective chemical modification. The reactivity of each site can be targeted by choosing appropriate reagents and reaction conditions.

Reactions of the Carboxylic Acid Group:

The carboxylic acid is the most reactive site for many common transformations.

Amide Bond Formation: The carboxylic acid can be readily converted into amides by reaction with amines in the presence of a coupling agent. A variety of modern coupling agents can be employed for this purpose, including silane-based reagents which can facilitate the reaction under solvent-free conditions. nih.govrsc.org This is a fundamental transformation for introducing new structural diversity.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, would yield the corresponding ester. For instance, related methoxy-substituted benzoic acids are readily esterified.

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. ossila.com This intermediate is a versatile precursor for various nucleophilic acyl substitution reactions.

Reactions Targeting the Aromatic Ring:

While the trifluoromethoxy group is generally unreactive, the aromatic ring itself can potentially undergo electrophilic substitution, though the strong electron-withdrawing nature of the OCF₃ and COOH groups would make it less reactive than benzene. The directing effects of the existing substituents would guide the position of any new substituent.

Potential Functionalization Reactions:

| Reaction Type | Reagent/Conditions | Potential Product | Functional Group Targeted |

| Amide Formation | Amine, Coupling Agent (e.g., HATU, EDC) | N-substituted-3-methoxy-4-(trifluoromethoxy)benzamide | Carboxylic Acid |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-methoxy-4-(trifluoromethoxy)benzoate | Carboxylic Acid |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 3-Methoxy-4-(trifluoromethoxy)benzoyl chloride | Carboxylic Acid |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) followed by workup | (3-Methoxy-4-(trifluoromethoxy)phenyl)methanol | Carboxylic Acid |

This table outlines potential reactions based on the known reactivity of benzoic acids and related substituted aromatic compounds.

Formation of Heterocyclic Rings Incorporating the Compound Scaffold

3-Methoxy-4-(trifluoromethoxy)benzoic acid is a valuable scaffold for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The primary route to these structures involves the initial functionalization of the carboxylic acid group, typically to an amide, followed by a cyclization reaction.

One common strategy involves the conversion of the benzoic acid to an N-substituted benzamide (B126), which can then undergo intramolecular cyclization. For example, the cyclization of N-alkoxy-ortho-alkynylbenzamides, mediated by copper(II) chloride, leads to the formation of 3-(chloromethylene)isobenzofuran-1-ones. nih.gov Although this example involves an ortho-alkynyl group, it demonstrates a general principle of cyclization from a benzamide derivative.

Another powerful analogy is the synthesis of heterocyclic systems from anthranilic acid (2-aminobenzoic acid) and its derivatives. These compounds are known to be precursors for a wide range of fused heterocycles, including quinazolines and benzodiazepines, through condensation and cyclization reactions. google.com By analogy, if the 3-methoxy-4-(trifluoromethoxy)benzoic acid were converted into a derivative containing a nucleophilic group at the ortho position to the carboxylic acid (e.g., an amino or hydroxyl group), it could serve as a precursor to novel heterocyclic systems.

For instance, the reaction of an N-acyl anthranilamide with dehydrating agents can lead to the formation of quinazolinones. parchem.com If 3-Methoxy-4-(trifluoromethoxy)benzoic acid were first aminated at the 2-position and then acylated, a similar cyclization could potentially yield a substituted quinazolinone.

The following table presents potential heterocyclic systems that could be synthesized from 3-Methoxy-4-(trifluoromethoxy)benzoic acid, based on known reactions of analogous structures.

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

| 2-Amino-3-methoxy-4-(trifluoromethoxy)benzoic acid derivative | Condensation with a carbonyl compound followed by cyclization | Substituted Quinazoline |

| N-Substituted-3-methoxy-4-(trifluoromethoxy)benzamide | Intramolecular cyclization (e.g., via ortho-lithiation) | Substituted Phthalide |

| 3-Methoxy-4-(trifluoromethoxy)benzoyl chloride | Reaction with a binucleophile (e.g., a hydrazine (B178648) derivative) | Substituted 1,3,4-Oxadiazole |

This table illustrates hypothetical synthetic pathways to heterocyclic compounds, drawing parallels from established synthetic methodologies for related benzoic acid derivatives.

Derivatization and Analog Development Based on 3 Methoxy 4 Trifluoromethoxy Benzoic Acid

Synthesis of Substituted Benzoic Acid Analogs and Homologs

The synthesis of analogs of 3-methoxy-4-(trifluoromethoxy)benzoic acid involves a range of established organic reactions to modify the core structure. The reactivity of the aromatic ring and the carboxylic acid group allows for the generation of a diverse library of related compounds.

Modification of the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. For instance, nitration can introduce a nitro group onto the ring, as demonstrated in the synthesis of related methoxybenzoic acid derivatives. google.comsigmaaldrich.com The resulting nitro-substituted analogs can then serve as precursors for further modifications, such as reduction to an amino group, which can be subsequently acylated, alkylated, or used in cyclization reactions. Halogenation is another common transformation to introduce bromine or chlorine atoms, further functionalizing the scaffold.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a highly versatile functional handle. Standard transformations include:

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification using thionyl chloride and an alcohol) yields the corresponding esters. ossila.commdpi.com This is often a primary step in multi-step syntheses. mdpi.com

Amidation: Conversion to an acid chloride, typically using thionyl chloride or oxalyl chloride, creates a highly reactive intermediate. ossila.com This acyl chloride can then be reacted with a wide range of primary or secondary amines to form amide analogs. acs.org

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for derivatization.

Homologation: Homologs can be synthesized by introducing methylene (B1212753) spacers. For example, homologation of the carboxylic acid group would lead to phenylacetic acid or phenylpropionic acid derivatives, altering the spatial relationship between the aromatic ring and the acidic function.

These synthetic strategies enable the creation of a wide array of analogs with tailored electronic and steric properties.

Table 1: Examples of Substituted Benzoic Acid Analogs

| Compound Name | Base Structure Modification | Potential Synthetic Precursor |

|---|---|---|

| 3-Methoxy-4-(trifluoromethoxy)benzamide | Amidation of the carboxylic acid | 3-Methoxy-4-(trifluoromethoxy)benzoic acid |

| Methyl 3-methoxy-4-(trifluoromethoxy)benzoate | Esterification of the carboxylic acid | 3-Methoxy-4-(trifluoromethoxy)benzoic acid |

| 2-Nitro-3-methoxy-4-(trifluoromethoxy)benzoic acid | Nitration of the aromatic ring | 3-Methoxy-4-(trifluoromethoxy)benzoic acid |

| 3-Methoxy-4-(trifluoromethyl)benzoic acid | Isosteric replacement of -OCF3 with -CF3 | N/A bldpharm.com |

Exploration of Isosteric Replacements within the Molecular Structure

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's properties while retaining its essential binding features. acs.org For 3-methoxy-4-(trifluoromethoxy)benzoic acid, isosteric replacements can be considered for all three functional groups.

Carboxylic Acid Isosteres: The carboxylic acid group is often a liability for drug candidates due to its ionization state, which can limit cell permeability and lead to rapid metabolism. Common isosteres include tetrazoles, hydroxamic acids, acyl sulfonamides, and various other acidic heterocycles. acs.org The goal of such a replacement is to maintain the hydrogen bonding capability and acidic nature required for biological activity while improving pharmacokinetic properties. acs.org

Methoxy (B1213986) Group Isosteres: The methoxy group can be replaced with other small substituents to probe steric and electronic requirements. Simple replacements include hydroxyl, amino, or small alkyl groups. cambridgemedchemconsulting.com To enhance metabolic stability, the methoxy group can be incorporated into a five or six-membered ring, forming a fused heterocyclic system. cambridgemedchemconsulting.com

Trifluoromethoxy Group Isosteres: The trifluoromethoxy (-OCF3) group is often considered a "pseudo-halogen" due to its electronic properties. nih.gov It is strongly electron-withdrawing and significantly increases lipophilicity compared to a methoxy group. nih.gov Potential isosteric replacements could include:

Halogens: Fluorine, chlorine, or bromine, to modulate electronegativity and size.

Trifluoromethyl (-CF3) Group: This maintains the trifluoro- substitution but alters the linking atom, which can affect bond angles and electronic distribution.

Cyano (-CN) Group: A linearly shaped, electron-withdrawing group.

Difluoromethoxy (-OCHF2) Group: This would temper the electronic effect of the fully fluorinated analog.

The systematic replacement of these functional groups can lead to new analogs with fine-tuned properties.

Table 2: Potential Isosteric Replacements

| Original Group | Isosteric Replacement Examples | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improve metabolic stability and cell permeability acs.org |

| Methoxy (-OCH3) | -OH, -NH2, -CH3, cyclized ether | Modulate hydrogen bonding and metabolic stability cambridgemedchemconsulting.com |

Design and Synthesis of Conformationally Restricted Derivatives

Introducing conformational rigidity into a flexible molecule can lock it into a specific, biologically active conformation, potentially increasing potency and selectivity. For 3-methoxy-4-(trifluoromethoxy)benzoic acid, this can be achieved by introducing cyclic structures that bridge different parts of the molecule.

One established strategy is intramolecular cyclization. For example, derivatives of the parent compound could be designed to undergo reactions that form new rings. A prominent example in related structures is the synthesis of coumarins (benzopyran-2-ones). acs.org By analogy, if a suitable ortho-substituent (e.g., a hydroxyl or a vinyl group) were introduced relative to the carboxylic acid, intramolecular cyclization could yield a lactone.

Another approach involves building tricyclic systems. Research on related benzoic acid derivatives has shown their utility in constructing complex heterocyclic frameworks, such as chemicalbook.combenzopyranopyrrol-4-ones and chemicalbook.combenzopyrano-1,2,3-triazol-4-ones. chemixl.com These syntheses often involve multi-step sequences where the benzoic acid is first converted into a more complex intermediate that is then cyclized to form the rigid, polycyclic structure. mdpi.comchemixl.com Applying similar synthetic logic could transform the flexible benzoic acid scaffold into a rigid, three-dimensional structure, significantly altering its interaction with biological targets.

Incorporation into Polymeric Structures or Advanced Materials

The functional groups of 3-methoxy-4-(trifluoromethoxy)benzoic acid make it a candidate for incorporation into polymers or advanced materials, although literature on this specific application is limited. The carboxylic acid is the most apparent handle for polymerization. It can be used directly in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively.

Alternatively, the aromatic ring could be functionalized with a polymerizable group, such as a vinyl or styrenic moiety. The presence of the trifluoromethoxy group is of particular interest for materials science. Fluorinated polymers often exhibit unique properties, including high thermal stability, chemical resistance, and low surface energy (hydrophobicity and lipophobicity). Incorporating the -OCF3 group into a polymer backbone or as a pendant group could impart these desirable characteristics to the resulting material. The "super-halogen" nature of the trifluoromethoxy group could also influence the electronic properties of conductive polymers. nih.gov

Development of Conjugates and Probes for Chemical Research

The development of chemical probes and conjugates is essential for studying biological systems. The structure of 3-methoxy-4-(trifluoromethoxy)benzoic acid is well-suited for this purpose, primarily through its carboxylic acid functionality.

Synthesis of Conjugates: The carboxylic acid can be "activated" to facilitate conjugation to other molecules. For example, reaction with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can generate a reactive intermediate that readily forms an amide bond with the primary amine of a biomolecule, such as a lysine (B10760008) residue in a protein. acs.org This allows the compound to be attached to:

Affinity tags: Such as biotin, for use in pulldown assays to identify binding partners.

Fluorescent dyes: To create probes for visualizing the molecule's localization in cells via fluorescence microscopy.

Solid supports: For use in affinity chromatography to purify target proteins.

Development of Probes: The molecule itself or its derivatives can serve as probes. For instance, α-methoxy-α-trifluoromethylphenylacetic acid is known as a versatile chiral derivatizing agent for determining the enantiomeric composition of alcohols and amines. acs.org This highlights the utility of the methoxy and trifluoromethyl groups in creating specific interactions for analytical purposes. By analogy, derivatives of 3-methoxy-4-(trifluoromethoxy)benzoic acid could be developed as specialized probes for various analytical applications. Furthermore, modifying the structure to include a photoreactive group could create a photoaffinity probe for covalently labeling binding partners upon UV irradiation.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Methoxy-4-(trifluoromethoxy)benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will show a characteristic splitting pattern due to the substitution on the benzene (B151609) ring. The acidic proton of the carboxylic acid group is also expected to be observed, though its chemical shift can be highly variable and dependent on the solvent and concentration.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.85 | d | ~2.0 |

| H-5 | 7.40 | d | ~8.5 |

| H-6 | 7.75 | dd | ~8.5, ~2.0 |

| OCH₃ | 3.90 | s | - |

| COOH | 12.0-13.0 | br s | - |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on all the carbon atoms in 3-Methoxy-4-(trifluoromethoxy)benzoic acid. The spectrum is expected to show nine distinct signals, corresponding to the seven carbons of the substituted benzene ring, the methoxy carbon, and the carboxyl carbon. The carbon attached to the trifluoromethoxy group will likely appear as a quartet due to coupling with the fluorine atoms.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125.0 |

| C-2 | 115.0 |

| C-3 | 158.0 |

| C-4 | 145.0 (q, JC-F ≈ 2 Hz) |

| C-5 | 123.0 |

| C-6 | 128.0 |

| COOH | 168.0 |

| OCH₃ | 56.0 |

| OCF₃ | 121.0 (q, JC-F ≈ 257 Hz) |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions. 'q' denotes a quartet multiplicity.

The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and electronic environment of the trifluoromethoxy group. A single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is characteristic of trifluoromethoxy groups attached to an aromatic ring.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| OCF₃ | -58 to -60 | s |

Note: Predicted values are relative to a standard (e.g., CFCl₃) and may vary depending on the solvent and experimental conditions. 's' denotes a singlet.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 3-Methoxy-4-(trifluoromethoxy)benzoic acid, COSY correlations are expected between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C-2, C-5, and C-6) and the methoxy carbon (OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the methoxy protons and C-3, as well as between the aromatic protons and neighboring carbons, which would be instrumental in confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of 3-Methoxy-4-(trifluoromethoxy)benzoic acid. This is a critical step in confirming the identity of a new compound.

Predicted HRMS Data:

| Parameter | Value |

| Molecular Formula | C₉H₇F₃O₄ |

| Calculated Exact Mass | 236.0296 |

| Expected Ion (e.g., [M-H]⁻) | 235.0221 |

Note: The calculated exact mass is for the neutral molecule. The observed ion will depend on the ionization technique used (e.g., ESI- or ESI+).

Fragmentation Pattern Analysis (EI, ESI, APCI) for Structural Information

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 3-Methoxy-4-(trifluoromethoxy)benzoic acid (molecular weight: 236.15 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely show a prominent pseudomolecular ion, such as [M-H]⁻ at m/z 235 in negative ion mode or [M+H]⁺ at m/z 237 in positive ion mode.

Electron Ionization (EI) would induce more extensive fragmentation, providing valuable structural clues. The fragmentation pattern of benzoic acids is well-understood and typically involves initial cleavages around the carboxylic acid group. The presence of methoxy and trifluoromethoxy groups introduces additional fragmentation pathways.

The expected key fragmentation steps in an EI mass spectrum include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of a carboxyl group (•COOH): Another characteristic fragmentation, resulting in the loss of 45 mass units.

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can result in the loss of its methyl component.

Loss of a methoxy radical (•OCH₃): This cleavage would result in a loss of 31 mass units.

Cleavage of the trifluoromethoxy group: This can occur through the loss of a •CF₃ radical or through more complex rearrangements. Fragmentation of the C-O bond is also possible.

Based on these principles, a table of probable significant ions in the EI mass spectrum can be constructed.

Table 1: Predicted Mass Spectrometry Fragmentation for 3-Methoxy-4-(trifluoromethoxy)benzoic acid

| m/z (Nominal Mass) | Proposed Fragment Ion | Description of Loss |

| 236 | [C₉H₇F₃O₄]⁺• | Molecular Ion (M⁺•) |

| 219 | [C₉H₆F₃O₃]⁺ | Loss of •OH from M⁺• |

| 191 | [C₈H₆F₃O₂]⁺ | Loss of •COOH from M⁺• |

| 205 | [C₈H₄F₃O₃]⁺ | Loss of •OCH₃ from M⁺• |

| 161 | [C₈H₅O₄]⁺ | Loss of •CF₃ from M⁺• |

| 135 | [C₇H₄O₃]⁺• | Loss of •OCH₃ and •CF₃ |

This table represents predicted fragmentation based on chemical principles; actual abundances would require experimental verification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. For 3-Methoxy-4-(trifluoromethoxy)benzoic acid, the spectra would be dominated by vibrations of the carboxylic acid, the substituted benzene ring, the methoxy group, and the trifluoromethoxy group. In the solid state, strong intermolecular hydrogen bonding between the carboxylic acid groups typically forms a centrosymmetric dimer, which significantly influences the vibrational modes.

Key expected vibrational bands are:

O-H Stretch: A very broad absorption band in the IR spectrum, typically centered around 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp band in the IR spectrum for the carbonyl group of the dimer, expected around 1680-1710 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of variable intensity in the region of 1450-1600 cm⁻¹.

C-O-C Stretches: Asymmetric and symmetric stretches for the aryl-ether and methoxy groups are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-F Stretches: The trifluoromethoxy group will produce very strong and characteristic C-F stretching bands, typically found in the 1100-1250 cm⁻¹ region.

Table 2: Predicted Principal IR and Raman Bands for 3-Methoxy-4-(trifluoromethoxy)benzoic acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

| O-H Stretch (dimer) | 2500-3300 | Strong, Broad | Weak | Characteristic of carboxylic acid dimer. |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong | |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium | From the methoxy group. |

| C=O Stretch (dimer) | 1680-1710 | Strong | Strong | The carbonyl group is a strong scatterer/absorber. |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Medium-Strong | Multiple bands expected for the substituted ring. |

| C-O-C Asymmetric Stretch | 1200-1300 | Strong | Medium | Overlaps with C-F stretches are likely. |

| C-F Stretches | 1100-1250 | Very Strong | Medium-Weak | Characteristic of the -OCF₃ group. |

| C-O-C Symmetric Stretch | 1000-1100 | Medium | Weak |

Data are predictive and based on characteristic frequencies of functional groups and data from analogous compounds. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in 3-Methoxy-4-(trifluoromethoxy)benzoic acid is the benzene ring. The carboxylic acid, methoxy, and trifluoromethoxy groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy and carboxyl groups create a complex electronic environment. Compared to unsubstituted benzoic acid, a bathochromic (red) shift of the primary (E-band) and secondary (B-band) π → π* transitions is expected due to the extension of conjugation by the substituents. Analysis of similar compounds, such as 4-methoxybenzoic acid, shows strong absorption bands related to these transitions.

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) in a Polar Solvent (e.g., Ethanol)

| Transition | Predicted λₘₐₓ (nm) | Description |

| E₂-Band | ~210-230 | Primary π → π* transition of the substituted benzene ring. |

| B-Band | ~250-280 | Secondary (fine structure) π → π* transition, shifted by auxochromes. |

These values are estimates based on the analysis of structurally related substituted benzoic acids.

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for 3-Methoxy-4-(trifluoromethoxy)benzoic acid has not been reported in the searched literature, its solid-state conformation can be predicted with high confidence based on the vast number of published structures for other benzoic acid derivatives.

It is almost certain that the molecules would form centrosymmetric dimers in the crystal lattice, linked by strong hydrogen bonds between their carboxylic acid groups. The key structural parameters of interest would be the dihedral angles between the plane of the benzene ring and the planes of the carboxylic acid, methoxy, and trifluoromethoxy groups. Steric hindrance between the adjacent substituents at the 3 and 4 positions could lead to slight twisting of these groups out of the plane of the aromatic ring to minimize repulsion.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating the compound from impurities and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, though they require different approaches.

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of benzoic acid derivatives. The technique separates compounds based on their polarity. For 3-Methoxy-4-(trifluoromethoxy)benzoic acid, a standard RP-HPLC method would effectively separate it from non-polar and more polar impurities. To ensure good peak shape and reproducible retention times, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid group.

Table 4: Typical RP-HPLC Conditions for Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase with hydrophobic properties. |

| Mobile Phase | Acetonitrile / Water (with 0.1% Phosphoric or Formic Acid) | Gradient or isocratic elution. Acid suppresses ionization. cymitquimica.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Absorbance (e.g., at λₘₐₓ ~254 nm) | The aromatic ring provides strong UV absorbance for detection. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Direct analysis of carboxylic acids by GC is often problematic due to their high polarity and low volatility, which can cause peak tailing and poor resolution. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable form, such as a methyl ester or a silyl (B83357) ester. This is a standard procedure for the GC analysis of acidic compounds. Once derivatized, GC provides excellent resolving power for separating isomers and other closely related impurities.

Table 5: Potential GC-FID Conditions (Post-Derivatization)

| Parameter | Typical Setting | Purpose |

| Derivatization Agent | Diazomethane or BF₃/Methanol (B129727) (for methylation); BSTFA (for silylation) | To convert the -COOH group to a less polar, more volatile ester. |

| Column | Mid-polarity capillary column (e.g., AT-210 or DB-5) | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for GC. |

| Injector Temperature | ~250 °C | To ensure rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | To elute components with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds. |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a fundamental and versatile analytical technique used for the separation, identification, and purity assessment of a wide array of chemical compounds. For 3-Methoxy-4-(trifluoromethoxy)benzoic acid, TLC serves as a rapid and effective method to monitor reaction progress during its synthesis, to identify its presence in a mixture, and to get a preliminary indication of its purity. The separation on a TLC plate is governed by the compound's relative affinity for the stationary phase and the mobile phase.

The polarity of 3-Methoxy-4-(trifluoromethoxy)benzoic acid is influenced by its constituent functional groups: the polar carboxylic acid group, the moderately polar methoxy group, and the trifluoromethoxy group, which has a strong electron-withdrawing nature. The carboxylic acid group, being highly polar and capable of hydrogen bonding, will strongly adsorb to polar stationary phases like silica (B1680970) gel. quora.com This strong interaction results in lower retention factor (Rƒ) values when a non-polar mobile phase is used.

Stationary Phase: The most common stationary phase for the analysis of aromatic carboxylic acids, including 3-Methoxy-4-(trifluoromethoxy)benzoic acid, is silica gel 60. utexas.eduglobalresearchonline.net This polar adsorbent interacts with the polar carboxylic acid and ether functionalities of the molecule. utexas.edu Alternatively, reversed-phase plates, such as C8 or C18 bonded silica, can be employed where the separation mechanism is based on hydrophobicity. chromatographyonline.com Polyamide thin-layer sheets have also been used for the separation of substituted benzoic acids. researchgate.net

Mobile Phase: The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent must be optimized to move the compound up the plate, providing an Rƒ value ideally between 0.2 and 0.8. libretexts.org For a polar stationary phase like silica gel, a mixture of a non-polar solvent and a more polar solvent is typically used.

Commonly employed mobile phase systems for benzoic acid derivatives include mixtures of:

Hexane (B92381) and ethyl acetate (B1210297)

Toluene (B28343) and ethanol (B145695) sigmaaldrich.com

Dichloromethane and methanol

Benzene, dioxane, and acetic acid researchgate.net

To improve the shape of the spots and reduce streaking, which can be caused by the dissociation of the carboxylic acid, a small amount of a modifying acid like acetic acid or formic acid is often added to the mobile phase. libretexts.org This suppresses the ionization of the analyte's carboxylic acid group, leading to more compact spots and reproducible Rƒ values.

Visualization: Since 3-Methoxy-4-(trifluoromethoxy)benzoic acid is a colorless compound, visualization of the spots on the TLC plate after development requires specific techniques. The presence of the aromatic ring allows for visualization under ultraviolet (UV) light, typically at a wavelength of 254 nm, where the compound will appear as a dark spot on a fluorescent background. utexas.edulibretexts.org

Chemical staining can also be used for visualization. General purpose stains like phosphomolybdic acid or potassium permanganate (B83412) can be effective. libretexts.org For acidic compounds like this benzoic acid derivative, pH indicator stains such as bromocresol green can be particularly useful, revealing the acidic spot with a distinct color change. libretexts.org

Research Findings:

While specific TLC data for 3-Methoxy-4-(trifluoromethoxy)benzoic acid is not widely published, extensive research on other substituted benzoic acids provides a strong basis for predicting its behavior and for developing a suitable TLC method. The Rƒ value is highly dependent on the substituents on the benzoic acid ring and the specific TLC system used. Generally, increasing the polarity of the mobile phase will increase the Rƒ value on a silica gel plate. quora.com

The table below presents research findings for the TLC separation of various benzoic acid derivatives on silica gel plates, which can serve as a reference for developing a method for 3-Methoxy-4-(trifluoromethoxy)benzoic acid. The polarity of the substituents clearly influences their retention. For instance, the less polar naphthalene (B1677914) has a significantly higher Rƒ than the more polar benzoic acid in the same solvent system. rsc.org

| Compound | Stationary Phase | Mobile Phase | Reported Rƒ Value | Reference |

|---|---|---|---|---|

| Benzoic acid | Silica Gel | Dichloromethane | 0.37 | rsc.org |

| p-Toluidine | Silica Gel | Dichloromethane | 0.47 | rsc.org |

| Naphthalene | Silica Gel | Dichloromethane | 0.88 | rsc.org |

| Benzoic acid | Silica Gel 60 F₂₅₄ | Toluene / Ethanol (9:1 v/v) | ~0.5 | sigmaaldrich.com |

| o-Chlorobenzoic acid | Silica Gel | Benzene / Dioxane / Acetic Acid (90:25:4) | Not specified, but separated from m- and p-isomers | researchgate.net |